3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde
CAS No.: 1704073-21-1
Cat. No.: VC3409729
Molecular Formula: C13H17BrN2O
Molecular Weight: 297.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704073-21-1 |
|---|---|
| Molecular Formula | C13H17BrN2O |
| Molecular Weight | 297.19 g/mol |
| IUPAC Name | 3-bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C13H17BrN2O/c1-2-15-5-7-16(8-6-15)13-4-3-11(10-17)9-12(13)14/h3-4,9-10H,2,5-8H2,1H3 |
| Standard InChI Key | UMKVYWQNLXNXGY-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
| Canonical SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
Introduction
Chemical Identity and Properties
3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde is precisely characterized by various chemical identifiers and fundamental physical properties. The compound has been registered in chemical databases and possesses specific structural features that define its chemical behavior and reactivity patterns.
Chemical Identifiers
The primary chemical identifiers for 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde include registry numbers and systematic nomenclature that allow for unambiguous identification in scientific literature and databases. Table 1 presents the key chemical identifiers for this compound.
Table 1: Chemical Identifiers of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde
| Identifier | Information |
|---|---|
| CAS Number | 1704073-21-1 |
| IUPAC Name | 3-bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde |
| PubChem Compound ID | 91759243 |
| Standard InChIKey | UMKVYWQNLXNXGY-UHFFFAOYSA-N |
The compound is uniquely identified by its CAS number (1704073-21-1), which serves as a primary reference in chemical databases and literature. The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic way to describe the compound's structure based on standardized chemical nomenclature rules.
Physical and Chemical Properties
The physical and chemical properties of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde determine its behavior in various chemical reactions and applications. These properties include molecular weight, structural formula, and molecular representations that are essential for understanding its chemical behavior.
Table 2: Physical and Chemical Properties of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BrN₂O |
| Molecular Weight | 297.19 g/mol |
| Standard InChI | InChI=1S/C13H17BrN2O/c1-2-15-5-7-16(8-6-15)13-4-3-11(10-17)9-12(13)14/h3-4,9-10H,2,5-8H2,1H3 |
| SMILES Notation | CCN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
| Canonical SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
The compound has a molecular weight of 297.19 g/mol and contains a bromine atom, which contributes significantly to this mass. Its molecular formula (C₁₃H₁₇BrN₂O) indicates the presence of 13 carbon atoms, 17 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear representation of the compound's structure that can be used in various chemical software programs.
Structural Characteristics
The three-dimensional structure of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde plays a crucial role in determining its chemical reactivity and potential applications in research and development.
Functional Groups and Structural Features
3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde contains several important functional groups:
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Aldehyde Group: The -CHO group at position 1 of the benzene ring is highly reactive and can participate in numerous chemical transformations including condensation reactions, reductions, and oxidations.
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Bromine Substituent: The bromine atom at position 3 provides a site for potential cross-coupling reactions, making this compound valuable for constructing more complex molecular structures.
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Ethylpiperazine Moiety: The 4-ethylpiperazin-1-yl group attached at position 4 introduces basic nitrogen centers that can participate in hydrogen bonding and other intermolecular interactions.
Applications in Research and Development
3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde has several potential applications across different scientific disciplines due to its unique structural features and chemical reactivity.
Medicinal Chemistry Applications
The presence of both an aldehyde group and a substituted piperazine ring makes this compound a valuable intermediate in drug development. The piperazine motif is found in numerous pharmaceutically active compounds, while the aldehyde and bromine functionalities provide handles for further structural elaboration. Potential medicinal chemistry applications include:
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Development of central nervous system (CNS) active compounds, as piperazine derivatives often show good blood-brain barrier penetration
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Creation of receptor ligands, particularly for aminergic receptors
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Synthesis of enzyme inhibitors where the aldehyde might participate in covalent or non-covalent interactions with target proteins
Organic Synthesis Applications
As a building block in organic synthesis, 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde enables the creation of more complex molecules through various transformations:
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Aldehyde condensation reactions (e.g., aldol, Wittig, reductive amination)
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Metal-catalyzed cross-coupling reactions utilizing the bromine substituent
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Modifications of the piperazine ring through alkylation or acylation
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Reduction or oxidation of the aldehyde group to access alcohols or carboxylic acids
Analytical Characterization Methods
To confirm the identity and purity of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde, several analytical techniques can be employed, following standard practices in organic chemistry.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the compound's structure and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal characteristic signals for the aldehyde proton (typically around 9.8-10.0 ppm), aromatic protons, and the ethylpiperazine moiety.
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Infrared (IR) Spectroscopy: Would show characteristic absorptions for the aldehyde C=O stretch (typically around 1700 cm-1) and other functional groups.
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Mass Spectrometry (MS): Would confirm the molecular weight (297.19 g/mol) and provide fragmentation patterns specific to the structure.
Chromatographic Methods
Chromatographic techniques are essential for assessing purity and potentially for preparative purification:
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High-Performance Liquid Chromatography (HPLC): For determining purity and potentially for preparative purification.
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Gas Chromatography (GC): As mentioned for related compounds, GC can serve as a purity criterion .
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Thin-Layer Chromatography (TLC): For monitoring reactions and initial purity assessments, using systems such as dichloromethane:methanol (10:1, v:v) as demonstrated for related compounds .
Structural Confirmation
For definitive structural confirmation:
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X-ray Crystallography: If suitable crystals can be grown, this would provide detailed information about bond lengths, bond angles, and the three-dimensional arrangement of atoms, similar to the analysis described for related compounds containing the ethylpiperazine moiety .
Future Research Directions
Several promising avenues exist for future research involving 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde:
Structure-Activity Relationship Studies
Investigation of how modifications to this scaffold affect biological activity could lead to the development of new pharmaceutical agents. The piperazine moiety, in particular, is found in numerous drugs with diverse pharmacological activities.
Synthetic Methodology Development
Development of more efficient and sustainable synthetic routes to access this and related compounds would be valuable for both academic and industrial research.
Materials Science Exploration
Detailed exploration of potential applications in materials science, such as in advanced polymers or electronic materials, represents an area for future investigation.
Crystallographic Studies
Comprehensive crystallographic studies would provide valuable information about the three-dimensional structure and packing arrangements of this compound in the solid state, which could inform its potential applications in crystal engineering and supramolecular chemistry.
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